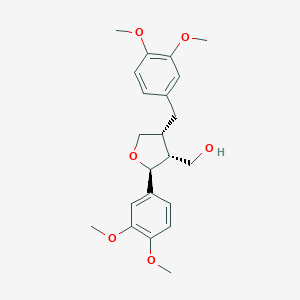
松柏醇二甲醚
描述
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and an oxolane ring
科学研究应用
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Lariciresinol dimethyl ether primarily targets hypertrophic scar fibroblasts . It also binds to an enzyme complex involved in the production of infectious diseases, including HIV-1, influenza virus, and other viruses .
Mode of Action
Lariciresinol dimethyl ether interacts with its targets by preventing the accumulation of collagen in a concentration-dependent manner . It reduces the protein expression of various collagen biomarkers . The compound also initiates programmed cell death, known as apoptosis, in human skin fibroblasts by arresting the progression of the cell life cycle specifically at the G2/M phase .
Biochemical Pathways
Lariciresinol dimethyl ether is involved in the lignan biosynthesis pathway. Pinoresinol–lariciresinol reductases (PLRs) are enzymes that catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol . This represents the entry point for the synthesis of all 8–8′ lignans derived from pinoresinol .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water
Result of Action
The action of Lariciresinol dimethyl ether results in the prevention of collagen accumulation, initiation of apoptosis in human skin fibroblasts, and inhibition of the migration and invasion of hypertrophic scar fibroblasts . These effects suggest a potential therapeutic role for Lariciresinol dimethyl ether in the treatment of hypertrophic scars by effectively suppressing the extracellular matrix’s activity and multiple functions of fibroblasts .
生化分析
Biochemical Properties
Lariciresinol dimethyl ether interacts with various enzymes and proteins in biochemical reactions. One key enzyme it interacts with is pinoresinol/lariciresinol reductase (PLR), which catalyzes the conversion of pinoresinol into lariciresinol in lignan biosynthesis . This interaction plays a crucial role in the production of lariciresinol and its subsequent metabolic pathways .
Cellular Effects
Lariciresinol dimethyl ether has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and inhibit the migration and invasion of hypertrophic scar fibroblasts . It also prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lariciresinol dimethyl ether change over time. It has been observed to prevent the accumulation of collagen in a concentration-dependent manner
Metabolic Pathways
Lariciresinol dimethyl ether is involved in the lignan biosynthetic pathway. The enzyme pinoresinol/lariciresinol reductase (PLR) catalyzes two successive reduction steps leading to the production of lariciresinol from pinoresinol . This process is a key part of the metabolic pathway of Lariciresinol dimethyl ether.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3,4-dimethoxybenzaldehyde and appropriate reagents to form the oxolane ring and attach the methanol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield carboxylic acids, while reduction can produce different alcohol derivatives.
相似化合物的比较
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
The uniqueness of [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol lies in its specific structure and the presence of the oxolane ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3/t16-,17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWPHVUFQNWITL-PNLZDCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217892 | |
| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67560-68-3 | |
| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067560683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


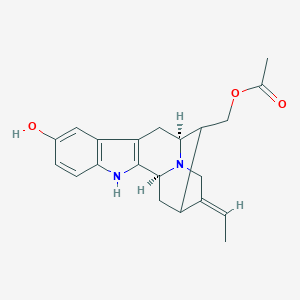
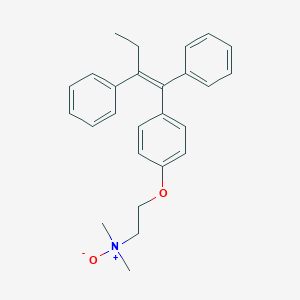
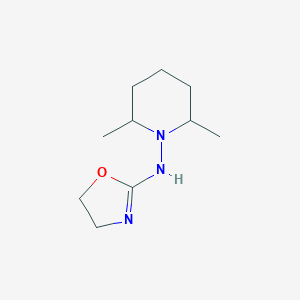

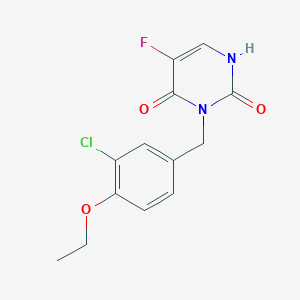

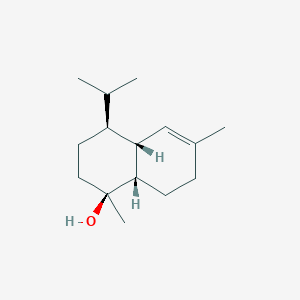
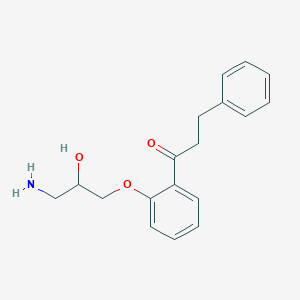
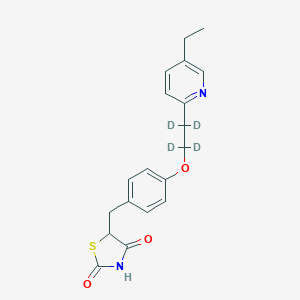
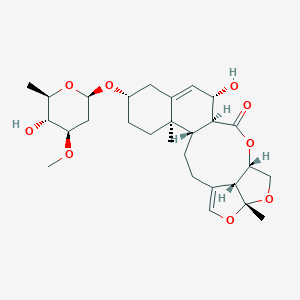

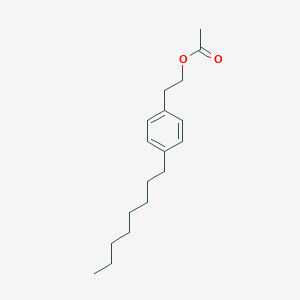
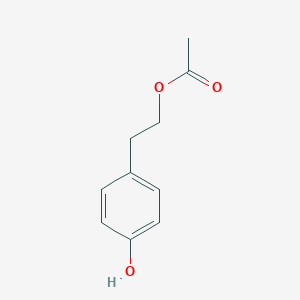
![2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B19513.png)
